4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
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Overview
Description
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one: is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxybenzoyl group, a methyl group, and a methylphenyl group attached to the pyridazine ring, making it a unique and interesting molecule for various chemical studies and applications.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole: is another intriguing compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
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Synthetic Routes and Reaction Conditions
- The synthesis of this compound typically involves the condensation of 2-methoxybenzoyl chloride with 2-methyl-6-(4-methylphenyl)pyridazine-3-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.
- The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
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Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
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Synthetic Routes and Reaction Conditions
- The synthesis of this compound involves the cyclization of 2-nitro-4-(trifluoromethyl)benzohydrazide with acetic anhydride. The reaction is typically carried out under reflux conditions in an appropriate solvent such as acetonitrile.
- The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
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Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
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Types of Reactions
- This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
- Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
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Major Products
- Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
- Reduction of the nitro group can yield an amine derivative.
- Substitution reactions can introduce different functional groups onto the pyridazine ring, leading to a variety of derivatives.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
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Types of Reactions
- This compound can undergo various types of reactions, including nucleophilic substitution, electrophilic substitution, and reduction reactions.
- Common reagents used in these reactions include nucleophiles like sodium methoxide, electrophiles like bromine, and reducing agents like lithium aluminum hydride.
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Major Products
- Nucleophilic substitution can introduce different functional groups onto the oxadiazole ring.
- Electrophilic substitution can lead to the formation of halogenated derivatives.
- Reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Molecular Targets: This compound targets specific enzymes and receptors in the body, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It interferes with signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Pathways Involved: It interferes with signaling pathways involved in microbial growth and cell proliferation, making it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Similar Compounds: Other pyridazine derivatives with different substituents on the ring.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Similar Compounds: Other oxadiazole derivatives with different substituents on the ring.
Properties
CAS No. |
832712-34-2 |
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Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(2-methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C20H18N2O3/c1-13-8-10-14(11-9-13)17-12-16(20(24)22(2)21-17)19(23)15-6-4-5-7-18(15)25-3/h4-12H,1-3H3 |
InChI Key |
OUFQVEWFBKIFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C(=O)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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